Cas no 921-00-6 (2-Tert-Butyl-4-methoxyphenol)

2-Tert-Butyl-4-methoxyphenol structure
2-Tert-Butyl-4-methoxyphenol structure
Product Name:2-Tert-Butyl-4-methoxyphenol
CAS No:921-00-6
MF:C11H16O2
MW:180.243543624878
CID:861106
Update Time:2023-08-03

2-Tert-Butyl-4-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 3-t-butyl-4-hydroxyanisole
    • 2-tert-Butyl-4-methoxyphenol
    • 3-tert-Butyl-4-hydroxyanisole
    • 4-Hydroxy-3-tert-butylanisole
    • 3-BHA
    • 2-(tert-butyl)-4-methoxyphenol
    • 4-Methoxy-2-tert-butylphenol
    • 2-(1,1-dimethylethyl)-4-methoxyphenol
    • Phenol, 2-(1,1-dimethylethyl)-4-methoxy-
    • Phenol, 2-tert-butyl-4-methoxy-
    • Phenol, (1,1-dimethylethyl)-4-methoxy-
    • 2-Butyl-4-hydroxyanisole
    • Butylated hydroxyanisole I (D)
    • 2(3)-tert-Butyl-4-hydroxyanisole
    • 2-Tert-Butyl-4-methoxyphenol
    • Inchi: 1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3
    • InChI Key: MRBKEAMVRSLQPH-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1C(C)(C)C)OC
    • BRN: 1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.5
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